![molecular formula C9H9BN2O4 B13662935 (3-(Methoxycarbonyl)pyrazolo[1,5-a]pyridin-5-yl)boronic acid](/img/structure/B13662935.png)
(3-(Methoxycarbonyl)pyrazolo[1,5-a]pyridin-5-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(Methoxycarbonyl)pyrazolo[1,5-a]pyridin-5-yl)boronic acid is an organoboron compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyrazolo[1,5-a]pyridine ring system, which is further substituted with a methoxycarbonyl group. The unique structure of this compound makes it a valuable intermediate in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Methoxycarbonyl)pyrazolo[1,5-a]pyridin-5-yl)boronic acid typically involves the Miyaura borylation reaction. This reaction is a palladium-catalyzed cross-coupling process that introduces the boronic acid group into the pyrazolo[1,5-a]pyridine ring system. The reaction conditions generally include the use of a palladium catalyst, such as palladium acetate, in the presence of a base like potassium carbonate, and a boronic acid or boronate ester as the boron source. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the boronic acid group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to precisely control reaction parameters, such as temperature, pressure, and reagent flow rates. The use of high-throughput screening techniques can also optimize reaction conditions and identify the most effective catalysts and reagents for large-scale production.
化学反应分析
Types of Reactions
(3-(Methoxycarbonyl)pyrazolo[1,5-a]pyridin-5-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced boron species.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: The Suzuki-Miyaura reaction typically employs a palladium catalyst, a base like potassium carbonate, and an aryl halide as the coupling partner.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes or other reduced boron species.
Substitution: Biaryl compounds or other carbon-carbon bonded products.
科学研究应用
(3-(Methoxycarbonyl)pyrazolo[1,5-a]pyridin-5-yl)boronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: Employed in the development of boron-containing biomolecules for use in biological assays and imaging techniques.
Medicine: Investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting enzymes or receptors that interact with boronic acid groups.
Industry: Utilized in the production of advanced materials, such as boron-doped polymers and ceramics, which exhibit unique properties.
作用机制
The mechanism by which (3-(Methoxycarbonyl)pyrazolo[1,5-a]pyridin-5-yl)boronic acid exerts its effects is largely dependent on its interaction with molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophilic groups, making it a valuable tool in enzyme inhibition and receptor binding studies. The pyrazolo[1,5-a]pyridine ring system can also interact with various biological targets, contributing to the compound’s overall activity.
相似化合物的比较
Similar Compounds
Pyridine-3-boronic acid: Similar structure but lacks the pyrazolo ring and methoxycarbonyl group.
(3-Methoxycarbonyl)pyridine-5-boronic acid pinacol ester: Similar structure but with a pinacol ester group instead of the boronic acid group.
Uniqueness
(3-(Methoxycarbonyl)pyrazolo[1,5-a]pyridin-5-yl)boronic acid is unique due to the presence of both the pyrazolo[1,5-a]pyridine ring system and the methoxycarbonyl group, which confer distinct chemical and biological properties
属性
分子式 |
C9H9BN2O4 |
|---|---|
分子量 |
219.99 g/mol |
IUPAC 名称 |
(3-methoxycarbonylpyrazolo[1,5-a]pyridin-5-yl)boronic acid |
InChI |
InChI=1S/C9H9BN2O4/c1-16-9(13)7-5-11-12-3-2-6(10(14)15)4-8(7)12/h2-5,14-15H,1H3 |
InChI 键 |
XVKVUMPKTRUGBC-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC2=C(C=NN2C=C1)C(=O)OC)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





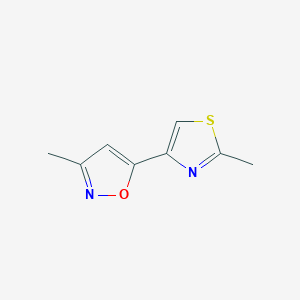
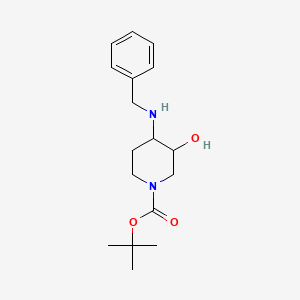
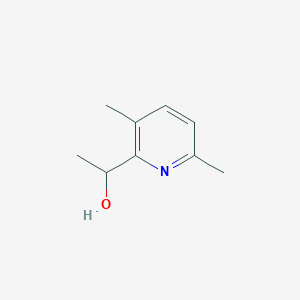

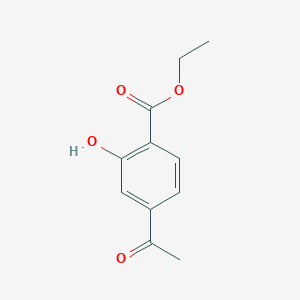
![3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13662905.png)

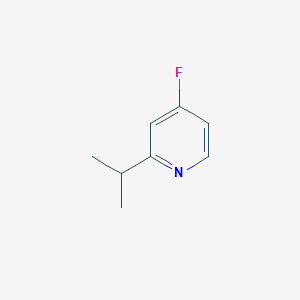

![4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B13662927.png)
![1-Methoxy-4-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13662942.png)
